Perfluoroundecanoic acid (PFUnDA), CAS 2058-94-8, is an 11-carbon, fully fluorinated carboxylic acid (long-chain PFCA) characterized by extreme hydrophobicity, oleophobicity, and chemical stability. In industrial and analytical procurement, PFUnDA is primarily sourced as a highly specialized fluorosurfactant, a surface-modification precursor, and a critical analytical standard for environmental monitoring. Due to its odd-numbered carbon chain (C11), it exhibits distinct physicochemical properties—such as a specific critical micelle concentration (CMC), aqueous diffusion rate, and solid-phase extraction retention profile—that precisely bridge the gap between the more common even-chain perfluorodecanoic acid (C10) and perfluorododecanoic acid (C12) [1].
Substituting PFUnDA with more ubiquitous short-chain analogs (like PFOA) or adjacent even-chain homologs (like PFDA) fundamentally compromises both analytical accuracy and formulation thermodynamics. In environmental LC-MS/MS workflows, using C8 or C10 internal standards for C11+ targets leads to severe quantification errors due to mismatched matrix suppression and solid-phase extraction (SPE) recoveries [1]. In surfactant applications, the non-linear decrease in CMC with increasing perfluoroalkyl chain length means that replacing PFUnDA with PFOA would require nearly a 20-fold increase in molar concentration to achieve micellization, drastically altering the formulation's fluorine footprint, phase behavior, and cost-efficiency [2].
The length of the perfluoroalkyl chain strictly dictates the thermodynamic threshold for micelle formation. Experimental data demonstrates that PFUnDA achieves micellization at a significantly lower concentration than shorter-chain analogs. Specifically, the CMC of PFUnDA at 30°C is approximately 0.46 mM. In contrast, the industry-standard PFOA (C8) requires a CMC of ~9.0 mM, and the adjacent even-chain PFDA (C10) requires ~1.2 mM [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | ~0.46 mM (at 30°C) |
| Comparator Or Baseline | PFOA (~9.0 mM) and PFDA (~1.2 mM) |
| Quantified Difference | PFUnDA requires ~2.6x less concentration than PFDA and ~20x less than PFOA to form micelles. |
| Conditions | Aqueous solution, 30°C |
Allows formulators to achieve critical wetting and surface tension reduction at ultra-low molar concentrations, minimizing total PFAS usage.
Accurate diffusion coefficients are essential for modeling PFAS removal in reverse osmosis (RO), nanofiltration (NF), and granular activated carbon (GAC) systems. Recent 19F NMR Diffusion-Ordered Spectroscopy measurements establish that PFUnDA has an aqueous diffusion coefficient of 4.51 × 10–6 cm²/s at 298 K. This is measurably slower than PFDA (4.72 × 10–6 cm²/s) and significantly slower than PFOA (~5.5 × 10–6 cm²/s), but faster than PFDoDA (4.16 × 10–6 cm²/s) [1].
| Evidence Dimension | Aqueous Diffusion Coefficient |
| Target Compound Data | 4.51 × 10–6 cm²/s |
| Comparator Or Baseline | PFDA (4.72 × 10–6 cm²/s) |
| Quantified Difference | PFUnDA diffuses 4.4% slower than its C10 analog. |
| Conditions | Aqueous solution, 298 K, measured via 19F NMR DOSY |
Crucial for environmental engineers sizing GAC beds or designing selective membrane filtration systems, where mass transfer rates dictate breakthrough times.
In standardized environmental testing (e.g., EPA Method 1633), accurate quantification of long-chain PFAS requires isotopically labeled internal standards that perfectly match the retention and extraction behavior of the analytes. Native and 13C-labeled PFUnDA are explicitly required for the quantification of C10–C12 PFCAs because shorter standards like 13C-PFOA elute too early in reverse-phase LC and exhibit different matrix suppression profiles. Using PFUnDA as an extracted internal standard ensures data accuracy within the strict 70–130% recovery window required for regulatory compliance [1].
| Evidence Dimension | Analytical Recovery Accuracy |
| Target Compound Data | 70–130% recovery for C10-C12 PFCAs using PFUnDA internal standard |
| Comparator Or Baseline | PFOA internal standard (fails recovery criteria for long-chain targets) |
| Quantified Difference | Prevents >30% quantification errors associated with mismatched retention times and SPE elution profiles. |
| Conditions | Solid-phase extraction (SPE) and LC-MS/MS analysis of environmental matrices |
Procurement of high-purity PFUnDA (and its isotopes) is a strict regulatory necessity for analytical laboratories to maintain accreditation for long-chain PFAS testing.
The addition of each CF2 group significantly increases the lipophilicity of perfluorocarboxylic acids. The estimated octanol-water partition coefficient (Log Kow) for PFUnDA is 6.5. This represents a massive increase in hydrophobicity compared to PFOA (Log Kow ~ 4.8) and a measurable step up from PFDA (Log Kow ~ 5.9) [1]. This extreme lipophilicity dictates its strong partitioning into organic phases, solid matrices, and biological tissues, necessitating specialized solvent gradients (e.g., 100% methanol) during extraction.
| Evidence Dimension | Octanol-Water Partition Coefficient (Log Kow) |
| Target Compound Data | Log Kow ~ 6.5 |
| Comparator Or Baseline | PFOA (Log Kow ~ 4.8) and PFDA (Log Kow ~ 5.9) |
| Quantified Difference | PFUnDA is approximately 0.6 log units more lipophilic than PFDA and 1.7 log units more than PFOA. |
| Conditions | Standard state estimation / partitioning models |
Informs the selection of extraction solvents and predicts the material's strong affinity for hydrophobic surfaces in coating applications.
Used as a native or isotopically labeled internal standard in LC-MS/MS workflows (e.g., EPA 1633) to correct for matrix effects and SPE losses when quantifying long-chain (C10+) PFAS in water, soil, and tissue samples [1].
Procured for specialized wetting, leveling, and anti-foaming applications where the extremely low CMC (~0.46 mM) allows for effective surface tension reduction at a fraction of the molar loading required by C8 or C10 analogs [2].
Employed as a target analyte in the design and validation of advanced water treatment technologies (like RO, NF, and GAC), where its specific aqueous diffusion coefficient (4.51 × 10–6 cm²/s) serves as a critical parameter for predicting long-chain PFAS breakthrough [3].
Irritant